1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione
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Overview
Description
1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is characterized by a pyrrolidine ring substituted with a cyclohexyl group and a hydroxyl group at the 3rd position. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydroxy derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Cyclohexyl-3-hydroxypyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Cyclohexyl-3-hydroxy-2,5-pyrrolidinedione: Similar structure but different substitution pattern.
Cyclohexylpyrrolidine-2,5-dione: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Hydroxypyrrolidine-2,5-dione derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-hydroxypyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-6-9(13)11(10(8)14)7-4-2-1-3-5-7/h7-8,12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVIMIYSWZECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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